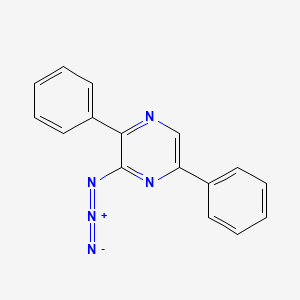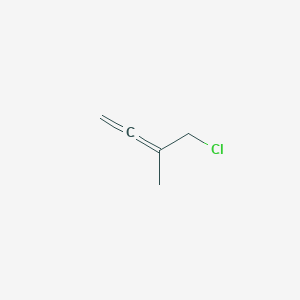![molecular formula C6H5N3O2 B14446763 1,7-Dihydroimidazo[4,5-c]pyridine-4,6-dione CAS No. 73771-32-1](/img/structure/B14446763.png)
1,7-Dihydroimidazo[4,5-c]pyridine-4,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,7-Dihydroimidazo[4,5-c]pyridine-4,6-dione is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,7-Dihydroimidazo[4,5-c]pyridine-4,6-dione typically involves cyclization reactions. One common method includes the cyclization of 1,3-diketones with urotropine in the presence of ammonium acetate . Another approach involves the use of 1,3-biselectrophilic reagents and 1H-imidazol-4(5)-amine derivatives .
Industrial Production Methods: Industrial production methods for this compound often utilize microwave-assisted synthesis to enhance reaction efficiency and yield. The use of catalytic systems, such as NHC-copper catalysts, has also been explored to facilitate the synthesis under milder conditions .
Analyse Des Réactions Chimiques
Types of Reactions: 1,7-Dihydroimidazo[4,5-c]pyridine-4,6-dione undergoes various chemical reactions, including:
Oxidation: Catalytic oxidation using reagents like HBr and DMSO.
Reduction: Reduction reactions involving hydrazonoyl halides in the presence of triethylamine.
Substitution: Substitution reactions facilitated by Suzuki coupling with phenylboronic acid.
Common Reagents and Conditions:
Oxidation: HBr, DMSO
Reduction: Hydrazonoyl halides, triethylamine
Substitution: Phenylboronic acid, Pd(dppf)Cl2, K2CO3
Major Products:
Oxidation: 2,4(5)-disubstituted imidazoles
Reduction: Substituted 7,7-diphenyl-3-(phenyldiazenyl)-1,2-dihydroimidazo[2,1-c][1,2,4]triazin-6(7H)-ones
Substitution: Carboxylic acids and other substituted derivatives
Applications De Recherche Scientifique
1,7-Dihydroimidazo[4,5-c]pyridine-4,6-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its role as a kinase inhibitor and its potential in cancer therapy.
Industry: Utilized in the development of optoelectronic devices and sensors.
Mécanisme D'action
The mechanism of action of 1,7-Dihydroimidazo[4,5-c]pyridine-4,6-dione involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of S-adenosyl-L-homocysteine synthesis and histone methyltransferase EZH2, which are crucial in various types of cancer . The compound’s ability to inhibit these enzymes disrupts critical cellular processes, leading to its therapeutic effects.
Comparaison Avec Des Composés Similaires
- Imidazo[1,5-a]pyrimidine
- Imidazo[1,2-a]pyridine
- Imidazo[4,5-b]pyridine
Comparison: 1,7-Dihydroimidazo[4,5-c]pyridine-4,6-dione is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
73771-32-1 |
|---|---|
Formule moléculaire |
C6H5N3O2 |
Poids moléculaire |
151.12 g/mol |
Nom IUPAC |
1,7-dihydroimidazo[4,5-c]pyridine-4,6-dione |
InChI |
InChI=1S/C6H5N3O2/c10-4-1-3-5(6(11)9-4)8-2-7-3/h2H,1H2,(H,7,8)(H,9,10,11) |
Clé InChI |
FERQFDYACZXVJU-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C(=O)NC1=O)N=CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



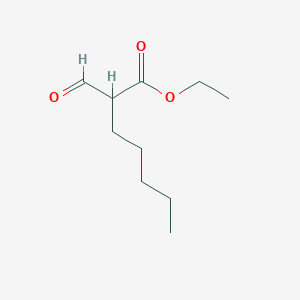
![methyl 2-[(1S,2R,3S,4S,8S,9S,10R,13R,15S)-2-acetyloxy-13-(furan-3-yl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-dien-9-yl]acetate](/img/structure/B14446698.png)
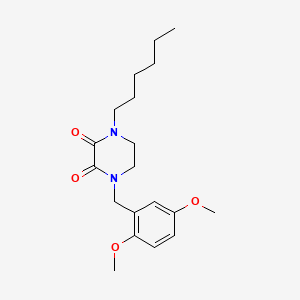
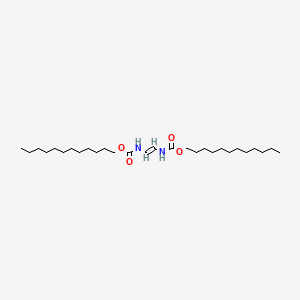
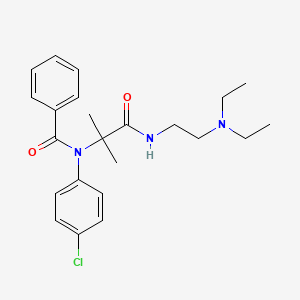
![1-Methyl-2-{[(4-nitrophenyl)methyl]sulfanyl}pyridin-1-ium bromide](/img/structure/B14446726.png)

![1-Methyl-4-[(Z)-(4-nonylphenyl)-ONN-azoxy]benzene](/img/structure/B14446735.png)
![4-[(Z)-(4-Nitrophenyl)-ONN-azoxy]phenyl butanoate](/img/structure/B14446741.png)

![(1R)-7,7-Dimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbonyl chloride](/img/structure/B14446750.png)
